N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a propan-2-yl group and an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes or ketones.
Attachment of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring with a suitable propan-2-yl halide under basic conditions.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with 2,5-dioxopyrrolidine and acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form amine derivatives.
Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Amine derivatives of the acetamide group.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzofuran moiety could play a role in binding to hydrophobic pockets, while the acetamide group might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(1-(benzofuran-2-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
N-(1-(benzofuran-2-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The propan-2-yl group may influence the compound’s lipophilicity and steric interactions, potentially affecting its reactivity and binding affinity.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11(8-13-9-12-4-2-3-5-14(12)23-13)18-15(20)10-19-16(21)6-7-17(19)22/h2-5,9,11H,6-8,10H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZBLDRVPWIDPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CN3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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